molecular formula C19H17N3O3 B2443333 (4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine CAS No. 1159976-65-4

(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine

Cat. No.: B2443333
CAS No.: 1159976-65-4
M. Wt: 335.363
InChI Key: WUDHUMMKFFHXSC-QOCHGBHMSA-N
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Description

(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • This compound is part of a group of substances studied for their structural characteristics, involving Schiff base ligands. The studies encompassed synthesis, characterization using various spectroscopic methods, and X-ray crystallographic technique. These investigations provide insights into the molecular structure, confirming the presence of tautomeric equilibria in similar compounds (Hayvalı, Unver, & Svoboda, 2010).

Tautomerism Studies

  • The compound's structural relatives have been scrutinized for tautomerism, a chemical reaction that results in the repositioning of protons and electrons. These studies, conducted through methods like X-ray crystallography and NMR spectroscopy, are critical for understanding the dynamic nature of such molecules and their potential interactions in various environments (Cornago et al., 2009).

Antidepressant Activities

  • Derivatives of the compound have been explored for their potential antidepressant activities. By modifying the molecular structure, researchers have assessed the biological activity and efficacy of these compounds, providing valuable insights into the therapeutic potential of pyrazoline derivatives (Palaska, Aytemir, Uzbay, & Erol, 2001).

Bioactivity and Antioxidant Properties

  • Some studies have focused on the synthesis of novel compounds related to this chemical structure, analyzing their bioactivity and antioxidant properties. This research is crucial in the development of new therapeutic agents or food additives with improved health benefits and lower toxicity (Yang et al., 2014).

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H-indeno[1,2-c]pyrazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-23-14-9-8-11(10-15(14)24-2)17-16-18(21-20-17)12-6-4-5-7-13(12)19(16)22-25-3/h4-10H,1-3H3,(H,20,21)/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDHUMMKFFHXSC-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC3=C2C(=NOC)C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC3=C2/C(=N\OC)/C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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